

# **In-Depth Technical Guide: CDK2-IN-15**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CDK2-IN-15 |           |
| Cat. No.:            | B15589271  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of **CDK2-IN-15**, a small molecule inhibitor of CDK2. We will delve into its molecular structure, mechanism of action, and the methodologies used for its characterization, presenting key quantitative data and outlining relevant signaling pathways.

## **Molecular Structure and Chemical Properties**

**CDK2-IN-15**, also identified as Compound 19 and 7-Hydroxy-aristolactam I, is a semi-synthetic aristolactam. Its chemical identity is confirmed by the CAS Number 1219915-83-9.



| Property          | Value                                                                                                                        |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C17H11NO5                                                                                                                    |
| Molecular Weight  | 309.27 g/mol                                                                                                                 |
| SMILES            | O=C1NC2=C3C1=CC4=C(OCO4)C3=C5C=CC(<br>O)=C(OC)C5=C2                                                                          |
| InChI             | InChI=1S/C17H11NO5/c1-22-14-6-9(18)5-10-<br>12-7-11-15(23-8-21-11)4-13(12)16(17(20)19-<br>10)3-14/h3-7,18H,8H2,1H3,(H,19,20) |
| IUPAC Name        | 6-hydroxy-8-methoxy-5H-[1][2]dioxolo[4,5-g]indeno[1,2,3-de]quinolin-5-one                                                    |

## **Quantitative Data**

The primary reported quantitative measure of **CDK2-IN-15**'s potency is its half-maximal inhibitory concentration (IC50) against CDK2.

| Parameter | Value  | Target  |
|-----------|--------|---------|
| IC50      | 2.9 μΜ | CDK2[3] |

Further quantitative data, such as binding affinity (Ki) and selectivity against other kinases, are not extensively available in peer-reviewed literature and represent an area for future investigation.

### **Mechanism of Action**

**CDK2-IN-15** functions as a direct inhibitor of CDK2. By binding to the kinase, it is presumed to block the active site, preventing the phosphorylation of key substrates necessary for cell cycle progression. The inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint, which can prevent the proliferation of cancer cells.[4]

# **Signaling Pathways**







CDK2 plays a pivotal role in the regulation of the cell cycle. Its activity is tightly controlled by cyclins, particularly Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is important for the progression through the S phase.[2][5]

The canonical pathway involves the phosphorylation of the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, inhibiting the expression of genes required for DNA replication. In late G1 phase, the CDK2/Cyclin E complex hyperphosphorylates pRb, causing the release of E2F and subsequent transcription of S-phase genes, thereby driving the cell into the DNA synthesis phase.[5][6]

By inhibiting CDK2, **CDK2-IN-15** is expected to prevent the hyperphosphorylation of pRb, keeping it in its active, E2F-bound state. This would lead to a blockage of the G1/S transition.





Click to download full resolution via product page

**Caption:** Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by **CDK2-IN-15**.

# **Experimental Protocols**

Detailed experimental protocols for the specific characterization of **CDK2-IN-15** are not readily available in published literature. However, a general methodology for assessing CDK2 inhibition is outlined below.







CDK2 Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against CDK2.





Click to download full resolution via product page

**Caption:** General workflow for an in vitro CDK2 kinase inhibition assay.



#### **Protocol Steps:**

#### Reagent Preparation:

- Active recombinant human CDK2/Cyclin E or CDK2/Cyclin A is diluted in a suitable kinase assay buffer.
- The substrate, commonly Histone H1, is prepared in the same buffer.
- ATP is prepared, often spiked with a radioactive isotope like y-32P-ATP for detection.
- CDK2-IN-15 is serially diluted to create a range of concentrations for testing.

#### Reaction Setup:

- The kinase, buffer, and varying concentrations of the inhibitor (CDK2-IN-15) are added to microplate wells.
- The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

#### · Initiation and Incubation:

- The kinase reaction is initiated by adding the ATP and substrate mixture to each well.
- The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes) to allow for substrate phosphorylation.

#### · Termination and Detection:

- The reaction is stopped, typically by adding a strong acid or EDTA-containing buffer.
- The phosphorylated substrate is then separated and quantified. For radioactive assays, this often involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

#### Data Analysis:



- The amount of phosphorylation at each inhibitor concentration is measured and compared to a control reaction with no inhibitor.
- The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

### **Conclusion and Future Directions**

**CDK2-IN-15** is a known inhibitor of CDK2 with a reported IC50 in the low micromolar range. Its aristolactam scaffold provides a basis for potential further chemical optimization. However, a comprehensive understanding of its biological activity is currently limited by the lack of extensive peer-reviewed data.

For drug development professionals and researchers, **CDK2-IN-15** may serve as a useful tool compound for studying the effects of CDK2 inhibition in various cellular contexts. Future research should focus on:

- Comprehensive Selectivity Profiling: Assessing the inhibitory activity of CDK2-IN-15 against
  a broad panel of kinases to determine its selectivity.
- Cell-Based Assays: Evaluating its anti-proliferative effects in various cancer cell lines and elucidating its impact on cell cycle progression and apoptosis.
- Structural Biology: Obtaining a co-crystal structure of CDK2-IN-15 bound to CDK2 to understand its precise binding mode and guide further structure-activity relationship (SAR) studies.
- Pharmacokinetic and In Vivo Studies: Determining its drug-like properties and evaluating its
  efficacy in preclinical cancer models.

The elucidation of these key data points will be crucial in determining the potential of **CDK2-IN- 15** or its analogs as viable therapeutic candidates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: CDK2-IN-15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589271#cdk2-in-15-molecular-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com